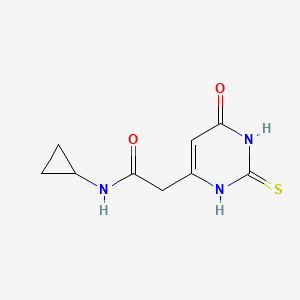

N-cyclopropyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

描述

属性

IUPAC Name |

N-cyclopropyl-2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c13-7(10-5-1-2-5)3-6-4-8(14)12-9(15)11-6/h4-5H,1-3H2,(H,10,13)(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDMDIUBXQPTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide typically involves multiple steps:

- **

生物活性

N-cyclopropyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that combines a cyclopropyl group with a pyrimidinone derivative, which may influence its interaction with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C₁₁H₁₃N₃O₂S, and it contains several functional groups that are critical for its biological activity:

- Cyclopropyl Group : Contributes to the compound's lipophilicity and may enhance its ability to penetrate biological membranes.

- Mercapto Group : This thiol group can participate in redox reactions and nucleophilic attacks, making it a potential site for interaction with various biological molecules.

- Pyrimidinone Ring : This heterocyclic structure is known for its role in various biochemical pathways.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The mercapto group may interact with electrophilic sites on enzymes, leading to inhibition of their activity. For example, compounds with similar structures have been shown to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory responses .

- Antioxidant Activity : The ability of the thiol group to donate electrons suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Nucleophilic Reactivity : The mercapto group can act as a nucleophile in biochemical reactions, potentially forming covalent bonds with target proteins or enzymes.

Biological Activity and Research Findings

Recent studies have explored the biological activities of compounds structurally similar to this compound. Here are some notable findings:

Antimicrobial Activity

Research has demonstrated that derivatives of 2-mercapto-pyrimidines exhibit significant antimicrobial properties. For instance, compounds were tested against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL . This suggests that N-cyclopropyl derivatives could hold promise as antimicrobial agents.

Enzyme Inhibition Studies

A study focusing on N1-substituted thiouracils highlighted their role as selective inhibitors of MPO. These compounds exhibited time-dependent inhibition through a covalent mechanism, indicating that similar structures might also inhibit other relevant enzymes involved in inflammatory pathways .

Case Studies

- Preclinical Evaluation of MPO Inhibitors : A lead compound structurally related to N-cyclopropyl derivatives was advanced into human pharmacokinetic studies after demonstrating robust inhibition of plasma MPO activity in animal models . This emphasizes the therapeutic potential of similar compounds in treating autoimmune and inflammatory diseases.

- Antitumor Activity : In vitro studies on pyrimidine derivatives have shown promising antitumor effects through mechanisms involving cell cycle arrest and apoptosis induction . These findings suggest that N-cyclopropyl derivatives could also be explored for anticancer applications.

科学研究应用

Chemical Synthesis Applications

The compound serves as a valuable building block in organic synthesis. Its functional groups enable it to undergo various chemical transformations, making it suitable for the development of more complex molecules.

Key Reactions:

- Oxidation: The mercapto group can be oxidized to form sulfonic acids, enhancing the compound's reactivity.

- Reduction: It can be reduced to thiol derivatives, which are useful in bioconjugation and drug development.

- Substitution: The acetamide group allows for nucleophilic substitution reactions, facilitating the synthesis of diverse derivatives.

Biological Research Applications

N-cyclopropyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide has shown promise in biological studies, particularly in understanding enzyme mechanisms and cellular pathways.

Mechanism of Action:

The mercapto group acts as a nucleophile, enabling it to interact with electrophilic centers in proteins and other biomolecules. This interaction can influence enzymatic activity and cellular signaling pathways.

Potential Therapeutic Uses:

Research indicates that this compound may have applications in treating diseases associated with oxidative stress due to its ability to modulate redox states within cells. Its structural similarity to other medicinal compounds suggests potential as a lead compound for drug development.

Pharmaceutical Applications

The compound's unique properties make it a candidate for further investigation in pharmaceutical applications:

Drug Development:

Its ability to interact with biological targets positions it as a potential lead compound for developing new therapeutics. The combination of the cyclopropyl and mercapto groups may enhance pharmacokinetic properties, such as bioavailability and metabolic stability.

Industrial Applications

In addition to its research applications, this compound can be utilized in various industrial processes:

Agrochemicals:

Due to its reactive functional groups, the compound may be developed into agrochemical intermediates that enhance crop protection or growth.

Chemical Manufacturing:

Its versatility allows it to be used as an intermediate in the synthesis of other chemicals, contributing to the production of specialty chemicals and materials.

相似化合物的比较

Comparison with Structural Analogs

The following section compares the target compound with structurally related analogs, focusing on substituent variations, synthesis strategies, and physicochemical properties.

Core Structural Variations

Pyrimidinone Derivatives

- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) Substituents: Benzyl group on the acetamide nitrogen; methyl group at pyrimidinone C3. Molecular Weight: 343.4 g/mol (C₁₆H₁₇N₃O₂S). Melting Point: 196–198°C. Synthesis: Alkylation of 6-methyl-2-thiopyrimidin-4-one with N-benzyl-2-chloroacetamide . Key Difference: The benzyl group enhances aromatic interactions but reduces metabolic stability compared to the cyclopropyl group .

- 2-[(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide Substituents: No cyclopropyl or alkyl/aryl groups on the acetamide nitrogen. Molecular Weight: 185.2 g/mol (C₆H₇N₃O₂S). Key Difference: Simpler structure with unsubstituted acetamide; lower lipophilicity (logP ≈ 0.5 vs. 1.8 for the cyclopropyl analog) .

Heterocyclic Modifications

- N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide Core Structure: Imidazo-triazolone instead of dihydropyrimidinone. Molecular Weight: 289.3 g/mol (C₁₂H₁₅N₅O₂).

Substituent Effects on Physicochemical Properties

*LogP estimated using fragment-based methods.

Key Observations :

- Lipophilicity : The cyclopropyl group in the target compound provides moderate lipophilicity (logP ≈ 1.8), balancing solubility and membrane permeability. Bulkier substituents (e.g., benzyl, dichlorophenyl) increase logP but may reduce aqueous solubility .

- Melting Points : Higher melting points in aryl-substituted analogs (e.g., 230°C for dichlorophenyl) suggest stronger crystal packing forces due to aromatic π-π stacking .

- Synthetic Yields : Alkylation reactions for cyclopropyl derivatives may require optimized conditions, as yields for benzyl analogs range from 60–80% .

Hydrogen-Bonding and Crystal Packing

The mercapto and pyrimidinone groups enable hydrogen-bonding networks, as described in graph set analysis for molecular crystals . For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。